molecular formula C27H34N4O3S2 B12187587 N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12187587
M. Wt: 526.7 g/mol
InChI Key: KJFZEPIKEFMRRB-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactionsThe final step involves the coupling of the aniline derivative to the thiazole ring under controlled conditions, such as specific temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction is often mediated by the thiazole ring and the sulfonyl group, which play crucial roles in binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H34N4O3S2

Molecular Weight

526.7 g/mol

IUPAC Name

4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C27H34N4O3S2/c1-22-7-6-12-30(20-22)36(32,33)25-11-5-8-23(19-25)26-21-35-27(28-24-9-3-2-4-10-24)31(26)14-13-29-15-17-34-18-16-29/h2-5,8-11,19,21-22H,6-7,12-18,20H2,1H3

InChI Key

KJFZEPIKEFMRRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5

Origin of Product

United States

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